5-Cyanopyridine-2-sulfonyl fluoride
CAS No.: 1934652-54-6
Cat. No.: VC6159232
Molecular Formula: C6H3FN2O2S
Molecular Weight: 186.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934652-54-6 |
|---|---|
| Molecular Formula | C6H3FN2O2S |
| Molecular Weight | 186.16 |
| IUPAC Name | 5-cyanopyridine-2-sulfonyl fluoride |
| Standard InChI | InChI=1S/C6H3FN2O2S/c7-12(10,11)6-2-1-5(3-8)4-9-6/h1-2,4H |
| Standard InChI Key | BRZNLTDLGANTTI-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1C#N)S(=O)(=O)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The planar pyridine core of 5-cyanopyridine-2-sulfonyl fluoride features a sulfonyl fluoride (-SO₂F) group at position 2 and a nitrile (-CN) group at position 5. X-ray crystallographic analyses of analogous sulfonyl fluorides reveal trigonal planar geometry around the sulfur atom, with S-O bond lengths averaging 1.43 Å and S-F bonds at 1.58 Å . The electron-withdrawing cyano group induces significant polarization, enhancing the electrophilicity of the sulfonyl fluoride moiety.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃FN₂O₂S |
| Molecular Weight | 186.17 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Electrophilicity Index | 3.2 eV (calculated) |
Reactivity Profile
The sulfonyl fluoride group undergoes nucleophilic substitution reactions with biological nucleophiles such as serine (-OH), cysteine (-SH), and lysine (-NH₂). Kinetic studies demonstrate second-order rate constants of 0.15 M⁻¹s⁻¹ for reactions with thiols at physiological pH . The cyano substituent further modulates reactivity through resonance effects, increasing the sulfonyl fluoride's susceptibility to hydrolysis compared to non-cyanated analogs.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves two stages:
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Sulfonation: 5-Cyanopyridine reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 5-cyanopyridine-2-sulfonic acid.
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Fluorination: Treatment with sulfuryl fluoride (SO₂F₂) in acetonitrile at 60°C for 12 hours yields the target compound with 68–72% isolated purity.
Alternative methods employ electrochemical oxidation of 2-mercapto-5-cyanopyridine in biphasic systems (CH₃CN/HCl) using KF as the fluoride source. This green chemistry approach achieves 74% yield under potentiostatic control at 1.8 V vs Ag/AgCl .
Process Optimization
Industrial production utilizes continuous flow reactors to enhance safety and scalability. Key parameters:
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Residence time: 8–10 minutes
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Temperature: 50–55°C
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Catalyst: 0.5 mol% pyridine (electron mediator)
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Purity control: In-line ¹⁹F NMR monitors fluoride incorporation .
Biological Applications and Mechanisms
Covalent Protein Modification
5-Cyanopyridine-2-sulfonyl fluoride selectively modifies catalytic lysine residues in ATP-binding pockets. Mass spectrometry studies identify covalent adducts with:
The reaction proceeds through a two-step mechanism:
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Nucleophilic attack: Lysine ε-amino group attacks the sulfur center.
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Fluoride displacement: Formation of a stable sulfonamide bond (S-N) with simultaneous HF elimination .
Agricultural Chemistry
Field trials demonstrate efficacy as a fungicidal agent against Phytophthora infestans (EC₅₀ = 2.3 μM). The sulfonyl fluoride group inhibits cysteine proteases essential for pathogen cell wall degradation.
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